molecular formula C26H28N4O4 B10807362 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B10807362
M. Wt: 460.5 g/mol
InChI Key: RAZVKIFESPAAHQ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H28N4O4/c1-32-22-7-5-21(6-8-22)29-11-13-30(14-12-29)23(20-3-2-10-27-16-20)17-28-26(31)19-4-9-24-25(15-19)34-18-33-24/h2-10,15-16,23H,11-14,17-18H2,1H3,(H,28,31)

InChI Key

RAZVKIFESPAAHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CN=CC=C5

Origin of Product

United States

Biological Activity

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors, particularly dopamine receptors. Studies have shown that it exhibits selective binding affinity towards dopamine D3 receptors (D3R), which are implicated in neuropsychiatric disorders such as schizophrenia and addiction.

Binding Affinity

Research indicates that the compound demonstrates significant binding affinity for D3R compared to D2 receptors (D2R), suggesting its potential as a therapeutic agent for conditions where D3R modulation is beneficial. For instance, one study reported binding inhibition values indicating strong selectivity for D3R over D2R by over 1000-fold in certain derivatives .

Antidepressant Activity

In preclinical studies, the compound has shown promise in alleviating depressive symptoms. Animal models treated with this compound displayed reduced immobility in forced swim tests, indicative of antidepressant-like effects. The mechanism is believed to involve the modulation of serotonergic and dopaminergic pathways.

Antipsychotic Potential

Given its affinity for D3R, it has been evaluated for antipsychotic properties. In rodent models, it demonstrated efficacy in reducing hyperactivity induced by psychostimulants, suggesting potential utility in treating conditions like schizophrenia.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was found to enhance the survival of dopaminergic neurons in vitro, potentially through antioxidant mechanisms.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antidepressant effectsSignificant reduction in immobility time in forced swim test models .
Study 2 Assess antipsychotic potentialReduced hyperactivity in animal models; potential for treating schizophrenia .
Study 3 Investigate neuroprotective propertiesEnhanced survival of dopaminergic neurons under oxidative stress conditions .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that this compound effectively inhibits certain enzymes related to neurotransmitter metabolism, further supporting its role as a modulator of synaptic transmission.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in cholinergic signaling. Results indicated moderate inhibitory activity, which may contribute to its cognitive-enhancing effects observed in behavioral tests.

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